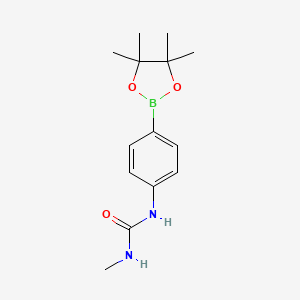

1-メチル-3-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)ウレア

概要

説明

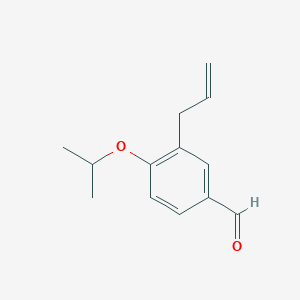

The compound 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a derivative of phenyl urea with a boron-containing dioxaborolane group attached to the phenyl ring. This structure is indicative of its potential use in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry. The presence of the dioxaborolane group suggests that it may be useful in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related urea derivatives typically involves the condensation of an amine with an isocyanate. For example, the synthesis of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas involves the reaction of substituted aniline with difluorobenzoyl isocyanates . Similarly, the synthesis of 1,1-Diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method, which likely involves the initial formation of an amine followed by its reaction with an isocyanate containing the dioxaborolane group .

Molecular Structure Analysis

The molecular structure of urea derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity of the molecule. The crystal structure of a related compound, 1-methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was determined using single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonding . For the compound of interest, a similar analysis using X-ray diffraction and density functional theory (DFT) calculations would provide insights into its conformation and electronic structure .

Chemical Reactions Analysis

The presence of the dioxaborolane group in the compound suggests its potential involvement in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The reactivity of such urea derivatives can be further explored through their interaction with various reagents and catalysts, potentially leading to a wide range of organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For instance, the solubility of 1-(4-substitutedideneaminooxymethyl)-phenyl-3-(2,6-difluorobenzoyl)ureas in organic solvents suggests that similar compounds, including the one of interest, may also exhibit good solubility, facilitating their use in chemical reactions . DFT studies, as performed on the related diisopropyl derivative, can reveal the molecular electrostatic potential and frontier molecular orbitals, which are critical for understanding the physicochemical properties and reactivity of the compound .

科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応における試薬として使用できます 。これらの反応は、有機化学において炭素-炭素結合の形成に広く使用されており、特に複雑な有機分子の合成に有用です。

エステル交換反応

それは、エステル交換反応にも使用できます 。これらの反応は、エステル化合物のアルコキシ基を別のアルコールに交換することを伴い、他のエステルまたはカルボン酸からのエステルの合成のための一般的な方法です。

アミノチアゾールの調製

この化合物は、アミノチアゾールの調製に使用できます 。アミノチアゾールは、γ-セクレターゼモジュレーターとしての潜在的な使用について研究されている有機化合物のクラスであり、アルツハイマー病の治療に影響を与える可能性があります。

アミノピリドインドールカルボキサミドの調製

それは、アミノピリドインドールカルボキサミドの調製に使用できます 。これらの化合物は、潜在的なJAK2阻害剤であり、骨髄増殖性疾患の治療に使用できる可能性があります。

ディールス・アルダー反応

この化合物は、ディールス・アルダー反応でよく使用されます 。ディールス・アルダー反応は、有機化学において、位置選択性と立体選択性を良好に制御して6員環を形成するために使用される方法です。

蛍光プローブとしての使用

それは、蛍光プローブとしても使用できます 。蛍光プローブは、生物学や医学など、科学研究のさまざまな分野で使用されており、他の物質の特性や挙動を研究するために使用されます。

特性

IUPAC Name |

1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHQTDZUJNAZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590404 | |

| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874290-99-0 | |

| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)